molecular formula C7H14ClNO2 B3011407 (1S,2R)-2-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid;hydrochloride CAS No. 2408936-32-1

(1S,2R)-2-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid;hydrochloride

Cat. No.: B3011407
CAS No.: 2408936-32-1
M. Wt: 179.64
InChI Key: FUIGDPWUJLIROT-GEMLJDPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R)-2-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO2 and its molecular weight is 179.64. The purity is usually 95%.
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Biological Activity

(1S,2R)-2-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid; hydrochloride, also known by its CAS number 1803603-95-3, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound is characterized by the following properties:

PropertyValue
Chemical Formula C₇H₁₄ClNO₂
Molecular Weight 179.65 g/mol
IUPAC Name 1-[(dimethylamino)methyl]cyclopropane-1-carboxylic acid; hydrochloride
Appearance White powder
Storage Conditions Room temperature

The biological activity of (1S,2R)-2-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid; hydrochloride is primarily attributed to its interaction with various biological targets:

  • Receptor Binding: The compound has shown potential in binding to specific receptors involved in neurotransmission and cellular signaling.
  • Enzyme Inhibition: It exhibits inhibitory effects on enzymes such as aggrecanase and matrix metalloproteinase (MMP-13), which are involved in extracellular matrix remodeling and inflammatory processes .
  • Neuroprotective Effects: Similar compounds have been reported to promote neuroblastoma cell maturation, suggesting a potential role in neuroprotection.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological properties:

  • Anticonvulsant Activity: Structural analogs have demonstrated anticonvulsant effects, indicating that (1S,2R)-2-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid; hydrochloride may also exhibit similar properties.
  • Anti-inflammatory Effects: The inhibition of MMPs suggests a possible anti-inflammatory role, which could be beneficial in treating conditions characterized by excessive inflammation.
  • Potential Anticancer Activity: Preliminary studies indicate that the compound may affect cancer cell lines through modulation of signaling pathways involved in cell growth and apoptosis.

Case Study 1: Neuroblastoma Cell Maturation

A study investigated the effects of a structurally similar compound on neuroblastoma cells. The results showed that treatment led to increased differentiation markers in vitro, suggesting that (1S,2R)-2-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid; hydrochloride could promote neuronal differentiation.

Case Study 2: Inhibition of MMPs

Research focused on the inhibitory effects of the compound on MMPs has revealed significant activity against MMP-13. This inhibition was associated with reduced degradation of extracellular matrix components, highlighting its potential therapeutic application in degenerative diseases .

Safety and Toxicology

The compound's safety profile is essential for its potential therapeutic use. According to safety data:

  • Signal Word: Warning
  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), may cause respiratory irritation (H335) .

Properties

IUPAC Name

(1S,2R)-2-[(dimethylamino)methyl]cyclopropane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-8(2)4-5-3-6(5)7(9)10;/h5-6H,3-4H2,1-2H3,(H,9,10);1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIGDPWUJLIROT-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CC1C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]1C[C@@H]1C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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